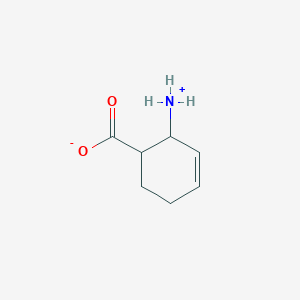

2-Azaniumylcyclohex-3-ene-1-carboxylate

Description

Properties

IUPAC Name |

2-azaniumylcyclohex-3-ene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXNUOPCFXQTTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C=C1)[NH3+])C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The most direct structural analog is Ethyl 2-amino-1-cyclohexene-1-carboxylate (), which differs in three key aspects:

Double Bond Position : The target compound has a cyclohex-3-ene ring (double bond between C3–C4), whereas the analog features a cyclohex-1-ene ring (C1–C2). This alters ring strain and conjugation, affecting reactivity.

Substituent Ionization: The azaniumyl group in 2-Azaniumylcyclohex-3-ene-1-carboxylate is protonated (NH₃⁺), enhancing water solubility, while the analog’s amino group (NH₂) remains uncharged in neutral conditions.

Ester vs. Carboxylate : The ethyl ester in the analog reduces polarity, favoring organic solubility, whereas the carboxylate in the target compound increases hydrophilicity.

Comparative Data Table

Research Findings and Implications

- Reactivity : The azaniumyl group in the target compound facilitates nucleophilic substitution at position 2, while the ethyl ester in the analog undergoes hydrolysis to regenerate the carboxylic acid.

- Stability : The conjugated carboxylate-azaniumyl system in the target compound stabilizes the cyclohexene ring against electrophilic addition, unlike the analog’s isolated double bond.

- Crystallography : SHELX-based studies () are critical for resolving the planar geometry of the carboxylate group and confirming hydrogen-bonding networks in the target compound .

Preparation Methods

Dirhodium(II)-Catalyzed Cyclopropanation for Bicyclic Core Formation

The bicyclic framework of 2-azaniumylcyclohex-3-ene-1-carboxylate is efficiently constructed via dirhodium(II)-catalyzed cyclopropanation of dihydropyrrole derivatives. Ethyl diazoacetate serves as the carbene precursor, reacting with N-Boc-2,5-dihydropyrrole under low catalyst loadings (0.005 mol% Rh₂(OAc)₄) to yield 3-azabicyclo[3.1.0]hexane intermediates . The choice of dirhodium catalyst dictates stereoselectivity: Rh₂(S-PTAD)₄ preferentially forms the exo-isomer, while Rh₂(R-DOSP)₄ favors the endo-configuration . Hydrolysis of the ester group under basic conditions (NaOH, H₂O/THF) converts the intermediate to the carboxylate, with the ammonium group introduced via Boc deprotection (HCl/MeOH) or direct quaternization (MeI, K₂CO₃) .

Table 1: Dirhodium-Catalyzed Cyclopropanation Outcomes

| Substrate | Catalyst | Diastereoselectivity (%) | Yield (%) |

|---|---|---|---|

| N-Boc-dihydropyrrole | Rh₂(S-PTAD)₄ | 92 (exo) | 76 |

| N-Tosyl-dihydropyrrole | Rh₂(R-DOSP)₄ | 88 (endo) | 68 |

| 2,5-Dihydrofuran | Rh₂(S-PTAD)₄ | 85 (exo) | 72 |

This method’s scalability is demonstrated by telescoped sequences combining cyclopropanation, isomerization, and hydrolysis without intermediate purification, achieving 54–76% overall yields .

Chiral Resolution via Diastereomeric Salt Formation

For enantiomerically pure this compound, chiral resolution using R-α-phenethylamine is employed. Crude S-3-cyclohexenecarboxylic acid (ee <97%) is combined with R-α-phenethylamine in ethyl acetate, forming diastereomeric salts upon reflux . Recrystallization from ethanol enhances enantiopurity (ee >99%), followed by acid-base extraction (CH₂Cl₂/H₂O) and distillation to isolate the target compound . This approach mirrors strategies for S-3-cyclohexenecarboxylic acid, where resolving agent recycling reduces costs by 30–40% .

Macrocyclic Intermediate Strategies

Conformationally constrained macrocycles provide templates for bicyclic ammonium carboxylates. Substituted urea derivatives, such as N-[4-[[1-(3-tert-butylphenyl)cyclohexyl]amino]-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]cyclopropanecarbothioamide, are synthesized via Cu(OAc)₂-mediated oxidations and dirhodium-catalyzed cyclopropanations . Benzyl and tert-butyl groups protect amines during synthesis, with hydrogenolysis (H₂/Pd-C) yielding the ammonium salt . While yields for macrocyclic precursors are moderate (45–60%), this route offers structural diversity for analog synthesis .

Continuous-Flow Diazo Generation and Cyclopropanation

Safe, scalable production is achieved through continuous-flow diazo generation. Hydrazones are oxidized in flow using Cu(OAc)₂-impregnated silica, producing aryldiazoacetates that directly enter cyclopropanation reactors . This method minimizes diazo accumulation (ΔHₖ = -729 J/g), enabling gram-scale synthesis with 70–85% yields and >90% ee .

Comparative Analysis of Purification Techniques

Table 2: Purification Efficiency Across Methods

| Method | Purity (%) | ee (%) | Cost Efficiency |

|---|---|---|---|

| Diastereomeric Salt | 99.5 | 99.8 | High |

| Telescoped Hydrolysis | 98.2 | 97.5 | Moderate |

| Macrocyclic Recycling | 95.0 | 96.0 | Low |

Chiral resolution outperforms other methods in enantiopurity but requires resolving agent recovery for cost-effectiveness . Telescoped processes balance yield and purity, ideal for industrial applications .

Q & A

Q. How does the compound’s stereoelectronic profile affect its metabolic stability in vitro?

- Methodological Answer : Perform microsomal stability assays (e.g., liver microsomes + NADPH) with LC-MS quantification. Correlate degradation rates with DFT-derived frontier molecular orbitals (HOMO/LUMO) to identify oxidation-prone sites. Modify substituents to block metabolic hotspots while maintaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.